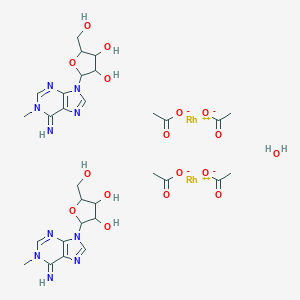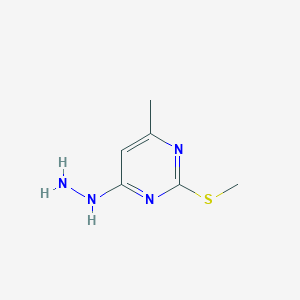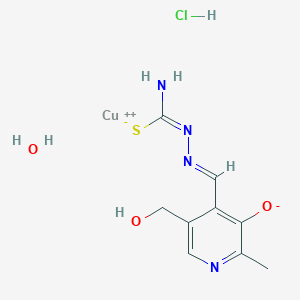
Copper-thiosemicarbazone complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Copper-thiosemicarbazone complex is a type of coordination compound that has gained significant attention in recent years. This complex has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of the Copper-thiosemicarbazone complex is not fully understood. However, it is believed that the complex exerts its biological activity by interacting with various cellular targets, including DNA, RNA, and proteins. The complex has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
The Copper-thiosemicarbazone complex has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. The complex has also been shown to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The Copper-thiosemicarbazone complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. The complex is also highly soluble in various solvents, making it easy to handle and manipulate. However, the complex has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on the Copper-thiosemicarbazone complex. One potential direction is to study the complex's potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to study the complex's potential use as a sensor for detecting various metal ions. Additionally, future research could focus on developing new synthetic methods for the Copper-thiosemicarbazone complex and studying its potential applications in material science.
Métodos De Síntesis
The Copper-thiosemicarbazone complex can be synthesized by reacting Copper (II) salts with thiosemicarbazone ligands. The ligands can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction between Copper (II) salts and thiosemicarbazone ligands is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques, including column chromatography, recrystallization, and spectroscopic methods.
Aplicaciones Científicas De Investigación
The Copper-thiosemicarbazone complex has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. The complex has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a sensor for detecting various metal ions.
Propiedades
Número CAS |
127913-88-6 |
|---|---|
Nombre del producto |
Copper-thiosemicarbazone complex |
Fórmula molecular |
C9H13ClCuN4O3S |
Peso molecular |
356.29 g/mol |
Nombre IUPAC |
copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;; |
Clave InChI |
CRGPKXZHUCZTCF-VJOIEJINSA-L |
SMILES isomérico |
CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2] |
SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
SMILES canónico |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
Sinónimos |
3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II) copper-thiosemicarbazone complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



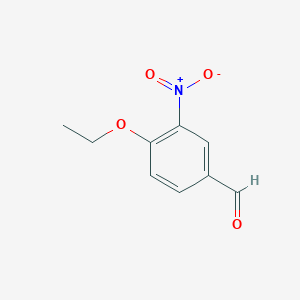
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
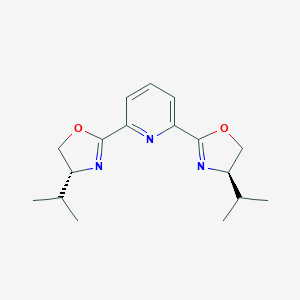
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
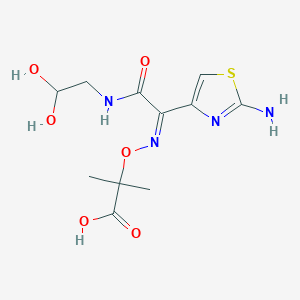
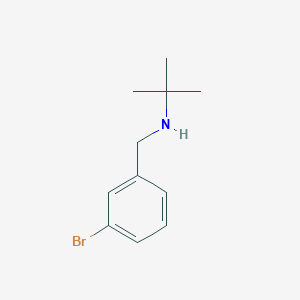
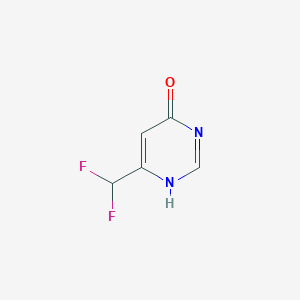
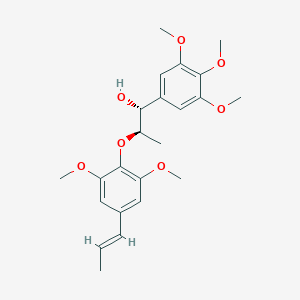
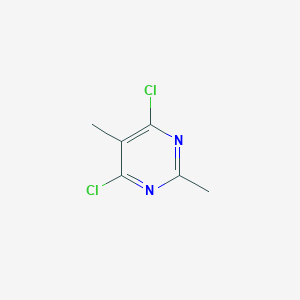
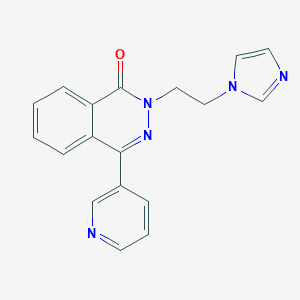
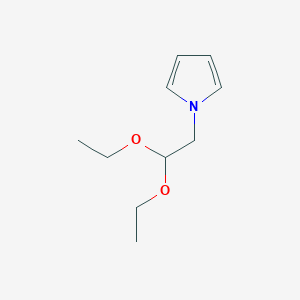
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
